molecular formula C22H19N5O4S B15184260 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- CAS No. 280571-21-3

1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-

Cat. No.: B15184260
CAS No.: 280571-21-3
M. Wt: 449.5 g/mol
InChI Key: LETIRWUTIYCEOI-UHFFFAOYSA-N
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Description

1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- is a complex organic compound that features a pyrrole ring substituted with various functional groups

Preparation Methods

The synthesis of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves multiple steps, each requiring specific reagents and conditions. A typical synthetic route might include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Tetrazole Group: This step involves the cycloaddition of an azide with a nitrile group to form the tetrazole ring.

    Addition of the Phenylethyl and Phenylsulfonyl Groups: These groups can be introduced through Friedel-Crafts alkylation and sulfonylation reactions, respectively.

    Final Functionalization: The hydroxy and oxo groups can be introduced through selective oxidation and reduction reactions.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing cost and environmental impact.

Chemical Reactions Analysis

1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxy groups or to reduce double bonds. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable structures.

    Biological Studies: The compound can be used as a probe or marker in biological studies to investigate cellular processes and pathways.

Mechanism of Action

The mechanism of action of 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with its targets, thereby modulating their activity.

Comparison with Similar Compounds

1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- can be compared with other similar compounds, such as:

    1H-Pyrrole, 3-(3-hydroxy-1-oxo-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)-: This compound lacks the tetrazole group, which may affect its reactivity and applications.

    1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(methylsulfonyl)-: This compound has a methylsulfonyl group instead of a phenylsulfonyl group, which may influence its chemical properties and biological activity.

The presence of the tetrazole and phenylsulfonyl groups in 1H-Pyrrole, 3-(3-hydroxy-1-oxo-3-(1H-tetrazol-5-yl)-2-propenyl)-4-(2-phenylethyl)-1-(phenylsulfonyl)- makes it unique and potentially more versatile in its applications.

Properties

CAS No.

280571-21-3

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

3-[1-(benzenesulfonyl)-4-(2-phenylethyl)pyrrol-3-yl]-3-hydroxy-1-(2H-tetrazol-5-yl)prop-2-en-1-one

InChI

InChI=1S/C22H19N5O4S/c28-20(13-21(29)22-23-25-26-24-22)19-15-27(32(30,31)18-9-5-2-6-10-18)14-17(19)12-11-16-7-3-1-4-8-16/h1-10,13-15,28H,11-12H2,(H,23,24,25,26)

InChI Key

LETIRWUTIYCEOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CN(C=C2C(=CC(=O)C3=NNN=N3)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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